Calabricoside A Calabricoside A Calabricoside A is a quercetin O-glucoside in which a alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranosyl and a beta-D-glucopyranosyl residue is attached respectively via a glycosidic linkage at positions 3 and 7 of quercetin. It is isolated from the aerial parts of Putoria calabrica and exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a beta-D-glucoside and a quercetin O-glucoside.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1854733
InChI: InChI=1S/C32H38O20/c1-9-19(38)23(42)25(44)30(47-9)52-29-20(39)15(37)8-46-32(29)51-28-22(41)18-14(36)5-11(48-31-26(45)24(43)21(40)17(7-33)50-31)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15-,17+,19-,20-,21+,23+,24-,25+,26+,29+,30-,31+,32-/m0/s1
SMILES:
Molecular Formula: C32H38O20
Molecular Weight: 742.6 g/mol

Calabricoside A

CAS No.:

Cat. No.: VC1854733

Molecular Formula: C32H38O20

Molecular Weight: 742.6 g/mol

* For research use only. Not for human or veterinary use.

Calabricoside A -

Specification

Molecular Formula C32H38O20
Molecular Weight 742.6 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C32H38O20/c1-9-19(38)23(42)25(44)30(47-9)52-29-20(39)15(37)8-46-32(29)51-28-22(41)18-14(36)5-11(48-31-26(45)24(43)21(40)17(7-33)50-31)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15-,17+,19-,20-,21+,23+,24-,25+,26+,29+,30-,31+,32-/m0/s1
Standard InChI Key PIVQUVFXPIBUOI-YTWWQYEOSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(COC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O

Introduction

Chemical Structure and Properties

Calabricoside A possesses a complex chemical structure formally identified as quercetin-3-O-[alpha-L-rhamnopyranosyl-(1→2)-alpha-L-arabinopyranoside]-7-O-beta-D-glucopyranoside . It is a flavonol derivative with three sugar moieties attached to the quercetin backbone at positions C-3 and C-7. The compound has a molecular formula of C32H38O20 and a molecular weight of 742.196 daltons .

The structural elucidation of Calabricoside A has been accomplished through various spectroscopic techniques, revealing its unique glycosylation pattern. The compound features a disaccharide unit (alpha-L-rhamnopyranosyl-(1→2)-alpha-L-arabinopyranoside) attached to the C-3 position of quercetin and a beta-D-glucopyranoside moiety at the C-7 position .

Table 1: Chemical Properties of Calabricoside A

PropertyValue
Chemical NameQuercetin-3-O-[alpha-L-rhamnopyranosyl-(1→2)-alpha-L-arabinopyranoside]-7-O-beta-D-glucopyranoside
Alternative Chemical Name3-{[2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl]oxy}-2-(3,4-dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
Molecular FormulaC32H38O20
Molecular Weight742.196 daltons
Chemical ClassFlavonol triglycoside
Physical AppearanceNot specified in the available data

The SMILES notation for Calabricoside A is: CC1C(C(C(C(O1)OC2C(C(COC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O . This notation provides a linear representation of the compound's chemical structure that can be interpreted by various chemical software programs.

Discovery and Natural Sources

Calabricoside A was isolated from the aerial parts of Putoria calabrica, a plant native to certain Mediterranean regions . The isolation and structural characterization of this compound were reported in scientific literature, where it was described as a new flavonol triglycoside with notable biological activities.

During the phytochemical investigation of P. calabrica, researchers also identified another related compound, Calabricoside B (quercetin-3-O-[4'"-O-caffeoyl-alpha-L-rhamnopyranosyl-(1→2)-alpha-L-arabinopyranoside]-7-O-beta-D-glucopyranoside), along with several iridoid and lignan glycosides . The discovery of Calabricoside A thus contributed to a broader understanding of the chemical diversity in this plant species.

The isolation of Calabricoside A from natural sources typically involves extraction of plant material with appropriate solvents, followed by various chromatographic techniques to separate and purify the compound. The structural elucidation then relies on spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Total Synthesis

The first total synthesis of Calabricoside A was reported in 2003, representing a significant achievement in synthetic organic chemistry due to the compound's structural complexity . The synthesis was accomplished through a strategic approach involving a combination of phase-transfer-catalyzed C-3 glycosylation and AgOTf (silver triflate) promoted homogeneous C-7 glycosylation in dichloromethane (CH2Cl2) .

Specifically, the phase transfer catalyzed glycosylation of quercetin at C-3 was achieved using 0.15 M aqueous potassium carbonate (K2CO3) and one equivalent of tetrabutylammonium bromide (TBAB) in chloroform at 50°C. The subsequent glycosylation at C-7 utilized trichloroacetimidate as the glycosyl donor and silver triflate (AgOTf) as the catalyst in dichloromethane .

The successful synthesis of Calabricoside A demonstrated the viability of chemical approaches for producing this complex natural product and potentially enabled further studies on its biological properties without reliance on natural sources.

CompoundIC50 Value (μM)
Calabricoside A0.25
Calabricoside B0.30

The potent antioxidant activity of Calabricoside A suggests potential applications in various fields, including:

  • Pharmaceutical research: As a lead compound for developing antioxidant and anti-inflammatory drugs

  • Nutraceutical development: As a natural antioxidant with potential health benefits

  • Cosmetic formulations: For skin protection against oxidative stress

The presence of multiple hydroxyl groups in the structure of Calabricoside A, particularly on the quercetin backbone, likely contributes to its radical scavenging properties. The glycosylation pattern may also influence its bioavailability and biological activity in various systems.

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